

# An In-depth Technical Guide to (12Z)-Oxacyclohexadec-12-en-2-one

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Compound of Interest

Oxacyclohexadec-12-en-2-one,
(12Z)
Cat. No.:

B12093333

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CAS Number: 111879-79-9

Synonyms: (Z)-12-Musk Decenone, (Z)-Habanolide

This technical guide provides a comprehensive overview of (12Z)-Oxacyclohexadec-12-en-2-one, a macrocyclic musk fragrance ingredient. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a proposed synthetic route, and standardized experimental protocols for safety assessment.

# **Chemical and Physical Properties**

(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered macrocyclic lactone containing a cisdouble bond. Its properties are summarized in the table below.



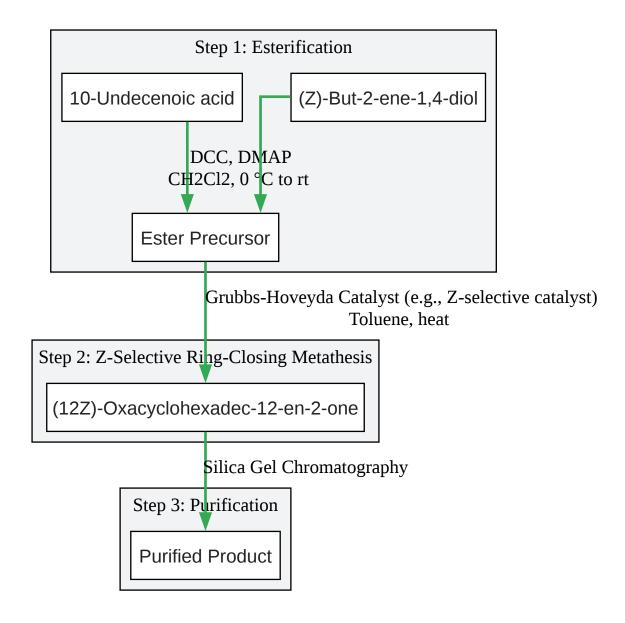
| Property                        | Value                                   | Reference |
|---------------------------------|---|-----------|
| Molecular Formula               | C15H26O2                                | [1]       |
| Molecular Weight                | 238.37 g/mol                            | [1]       |
| IUPAC Name                      | (12Z)-1-Oxacyclohexadec-12-<br>en-2-one | [1]       |
| XLogP3-AA                       | 5.2                                     | [1]       |
| Topological Polar Surface Area  | 26.3 Ų                                  | [1]       |
| Hydrogen Bond Donor Count       | 0                                       | [1]       |
| Hydrogen Bond Acceptor<br>Count | 2                                       | [1]       |
| Boiling Point (estimated)       | 383.00 to 384.00 °C @ 760.00 mm Hg      | [2]       |
| Flash Point (estimated)         | 161.20 °C                               | [2]       |
| Water Solubility (estimated)    | 1.859 mg/L @ 25 °C                      | [2]       |
| LogP (o/w) (estimated)          | 4.947                                   | [2]       |

# **Synthesis**

The stereoselective synthesis of (12Z)-Oxacyclohexadec-12-en-2-one can be achieved via a Z-selective ring-closing metathesis (RCM) of a diene precursor. This approach offers high control over the double bond geometry, which is crucial for the desired olfactory properties. While a specific detailed protocol for this exact molecule is not readily available in the public domain, a proposed synthetic scheme based on established methodologies for similar macrocyclic lactones is presented below.[3][4][5]

# **Proposed Synthetic Pathway**





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Caption: Proposed synthesis of (12Z)-Oxacyclohexadec-12-en-2-one.

# Experimental Protocol: Z-Selective Ring-Closing Metathesis

This protocol is a general guideline and may require optimization.

#### Materials:

• Diene precursor (ω-alkenyl (Z)-alkenoate)



- Z-selective Grubbs-Hoveyda type catalyst[3]
- Anhydrous, degassed toluene
- Inert atmosphere (Argon or Nitrogen)
- Standard glassware for organic synthesis

#### Procedure:

- Preparation: Under an inert atmosphere, dissolve the diene precursor in anhydrous, degassed toluene to a final concentration of 0.01-0.05 M. The high dilution favors intramolecular cyclization over intermolecular polymerization.
- Catalyst Addition: Add the Z-selective Grubbs-Hoveyda catalyst (typically 1-5 mol%) to the solution.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Quenching: Upon completion, cool the reaction to room temperature and quench by adding a phosphine-based scavenger to remove the ruthenium catalyst.
- Workup: Concentrate the mixture under reduced pressure and purify the crude product by silica gel column chromatography.
- Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

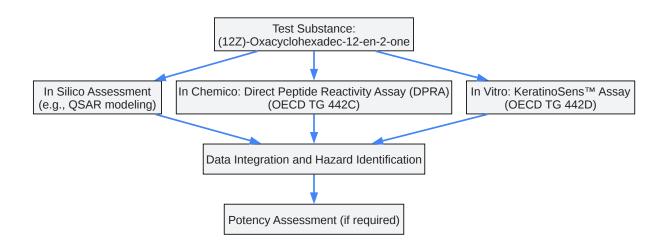
# **Safety Assessment**

As a fragrance ingredient, (12Z)-Oxacyclohexadec-12-en-2-one requires a thorough safety assessment. The following sections detail the experimental protocols for key toxicological endpoints based on OECD guidelines.

## **Skin Sensitization Potential**



The assessment of skin sensitization potential is crucial for topically applied substances. A tiered approach involving in silico, in chemico, and in vitro methods is recommended to minimize animal testing.[6][7]



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Caption: Tiered testing strategy for skin sensitization.

The DPRA assesses the reactivity of a substance towards synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins.[3][8]

#### Materials:

- Test substance
- Cysteine-containing peptide (Ac-RFAACAA-COOH)
- Lysine-containing peptide (Ac-RFAAKAA-COOH)
- Acetonitrile
- Phosphate buffer



HPLC system with UV detector

#### Procedure:

- Sample Preparation: Prepare a 100 mM solution of the test substance in a suitable solvent (e.g., acetonitrile).
- Incubation: Incubate the test substance with the cysteine and lysine peptides at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at room temperature.
- Analysis: Analyze the samples by HPLC to quantify the remaining peptide concentrations.
- Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine.
- Classification: Based on the mean peptide depletion, classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity) to predict its skin sensitization potential.

The KeratinoSens<sup>™</sup> assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key event in skin sensitization.[6][9][10][11][12]

#### Materials:

- KeratinoSens<sup>™</sup> cell line (stably transfected HaCaT cells)
- Cell culture medium and supplements
- Test substance
- Luciferase assay reagent
- 96-well plates
- Luminometer

#### Procedure:

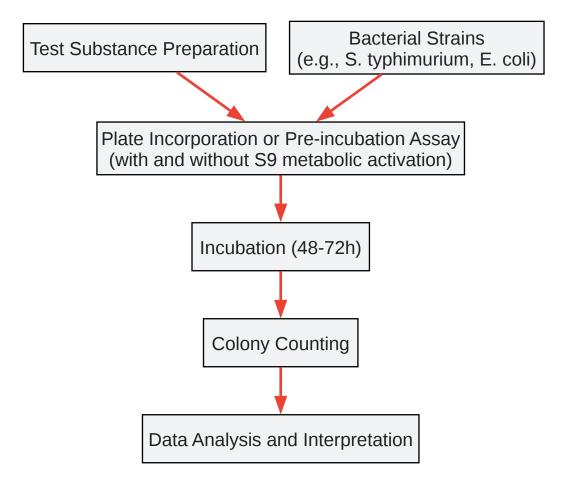


- Cell Seeding: Seed the KeratinoSens<sup>™</sup> cells in 96-well plates and allow them to attach overnight.
- Exposure: Treat the cells with a range of concentrations of the test substance for 48 hours.
- Viability Assessment: Determine cell viability using a suitable method (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.
- Luciferase Assay: Measure the luciferase gene induction using a luminometer.
- Data Analysis: Determine the concentration at which the luciferase expression is induced 1.5-fold (EC1.5) and the maximum fold induction (Imax). A substance is classified as a sensitizer if a statistically significant induction of luciferase activity of 1.5-fold or greater is observed at a concentration where cell viability is at least 70%.[6]

# **Mutagenicity Potential**

The bacterial reverse mutation test (Ames test) is widely used to assess the mutagenic potential of chemical substances.[13][14][15][16]





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Caption: General workflow for the Ames test.

This protocol provides a general outline of the plate incorporation method.

#### Materials:

- Test substance
- At least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA)[13]
- Minimal glucose agar plates
- Top agar
- S9 fraction for metabolic activation



Positive and negative controls

#### Procedure:

- Preparation: Prepare a range of concentrations of the test substance.
- Exposure: In separate tubes, mix the test substance, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
- Plating: Add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.
- Incubation: Incubate the plates at 37 °C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate.
- Evaluation: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies over the background level.

## Conclusion

This technical guide provides essential information for researchers and professionals working with (12Z)-Oxacyclohexadec-12-en-2-one. The provided data and protocols for synthesis and safety assessment are based on current scientific literature and regulatory guidelines. It is important to note that the experimental protocols are generalized and may require optimization for specific laboratory conditions and regulatory requirements.

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## Foundational & Exploratory





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